molecular formula C12H19N3O2 B1429191 tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1352719-15-3

tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No. B1429191
CAS RN: 1352719-15-3
M. Wt: 237.3 g/mol
InChI Key: GHITWFDHFOLATC-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate” is a synthetic chemical compound with the CAS Number: 1352719-15-3 . It has a molecular weight of 237.3 . The IUPAC name for this compound is tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is stored at room temperature .

Scientific Research Applications

Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules with imidazole rings. Imidazoles are crucial in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules .

Medicinal Chemistry

In medicinal chemistry, tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate can be used to create novel therapeutic agents. Its imidazole moiety is a common feature in compounds with antifungal, antibacterial, and anticancer properties .

Material Science

The imidazole group in this compound can interact with various materials, making it useful in the development of new polymers or coatings that require specific chemical functionalities for bonding or interaction .

Catalysis

Imidazole derivatives are known to act as ligands in catalytic systems. This compound could potentially be used to develop new catalysts for chemical reactions such as the Heck or Suzuki coupling, which are pivotal in creating complex organic compounds .

Biochemistry Research

Due to its structural similarity to biological molecules, tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate can be used in biochemistry research to study enzyme interactions, receptor binding, or as a mimic of biological active sites .

Agricultural Chemistry

Imidazole-containing compounds have applications in agriculture as well. They can be synthesized into pesticides or herbicides, offering a new approach to pest and weed control with potentially less environmental impact .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical procedures, especially those involving mass spectrometry or chromatography, where its unique structure may aid in the identification of complex mixtures .

Environmental Science

Research into the environmental fate of imidazole derivatives, including tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, is essential. It can help understand how these compounds degrade or persist in the environment, which is crucial for assessing their ecological impact .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation and allergic skin reactions . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHITWFDHFOLATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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